1,3-Bis(hexadecyloxy)propan-2-ol
Description
Propriétés
Numéro CAS |
14690-01-8 |
|---|---|
Formule moléculaire |
C35H72O3 |
Poids moléculaire |
540.9 g/mol |
Nom IUPAC |
1,3-dihexadecoxypropan-2-ol |
InChI |
InChI=1S/C35H72O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-33-35(36)34-38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36H,3-34H2,1-2H3 |
Clé InChI |
CSTYETQXRJUWCP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOCC(COCCCCCCCCCCCCCCCC)O |
SMILES canonique |
CCCCCCCCCCCCCCCCOCC(COCCCCCCCCCCCCCCCC)O |
Autres numéros CAS |
14690-01-8 |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
1,3-Bis(2-chloroethoxy)propan-2-ol ()
- Substituents : Two chloroethoxy (-OCH₂CH₂Cl) groups.
- Key Properties: Higher polarity and reactivity due to electronegative chlorine atoms. The chloro groups enable further derivatization (e.g., nucleophilic substitution for azido or amino groups) .
- Applications: Intermediate in synthesizing more complex derivatives like azido- or amino-functionalized analogs.
1,3-Bis(2-azidoethoxy)propan-2-ol ()
- Substituents : Azidoethoxy (-OCH₂CH₂N₃) groups.
- Key Properties: Azido groups facilitate "click chemistry" (e.g., Cu-catalyzed cycloaddition with alkynes).
- Applications : Bioconjugation and polymer chemistry.
1,3-Bis(aryloxy)propan-2-ol Derivatives ()
- Substituents : Aromatic rings (e.g., substituted phenyl groups).
- Key Properties : Tunable electronic and steric profiles based on aryl substituents. Moderate hydrophobicity (log P ~2–4).
- Applications : Antileishmanial agents, with activity correlated to substituent electronegativity and molecular volume .
This compound
- Substituents : Two long-chain hexadecyl (-OC₁₆H₃₃) groups.
- Key Properties : Extreme hydrophobicity (predicted log P >10), low aqueous solubility, and high lipid affinity. The C16 chains enhance membrane integration and cellular uptake efficiency.
- Applications: Potential use in lipid nanoparticles (LNPs) for drug encapsulation or gene delivery, leveraging its self-assembly and bilayer-stabilizing properties.
Comparative Data Table
Méthodes De Préparation
Reaction Mechanism and Conditions
-
Base-Mediated Ring-Opening : Epichlorohydrin reacts with hexadecanol under alkaline conditions. Sodium hydroxide deprotonates the alcohol, enabling nucleophilic attack on the epoxide ring.
-
Ether Bond Formation : The intermediate glycidyl ether undergoes further reaction with a second equivalent of hexadecanol to yield the 1,3-diglyceride structure.
Key Parameters :
Optimized Protocol
A representative procedure derived from multiple studies:
Challenges :
-
Low Solubility : Hexadecanol’s long alkyl chain reduces reactivity in aqueous media, necessitating vigorous stirring.
-
Byproduct Formation : Competing reactions at the secondary hydroxyl group may generate 1,2-isomers, requiring careful chromatography for separation.
Alternative Approaches and Modifications
Etherification via Williamson Synthesis
Some studies employ alkyl halides instead of epichlorohydrin:
Enzymatic Synthesis
Lipase-catalyzed transesterification has been explored for enantioselective production:
-
Substrate : 1,3-diacylglycerols + hexadecanol
-
Enzyme : Candida antarctica lipase B
Comparative Analysis of Methods
| Method | Yield (%) | Purity | Scalability | Cost |
|---|---|---|---|---|
| Epichlorohydrin | 50–60 | >95% | High | Low |
| Williamson | 30–40 | 80–90% | Moderate | Medium |
| Enzymatic | 20–30 | >99% | Low | High |
Key Findings :
-
The epichlorohydrin method remains preferred for industrial-scale synthesis due to cost-effectiveness.
-
Enzymatic routes, while less efficient, provide superior stereochemical outcomes for research applications.
Advanced Purification Techniques
Chromatographic Separation
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,3-Bis(hexadecyloxy)propan-2-ol, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions using glycerol derivatives and hexadecyl bromide under catalytic conditions (e.g., BF₃·Et₂O as a Lewis acid). Critical steps include temperature control (~60°C) to avoid side reactions and purification via silica gel chromatography (eluent: hexane/ethyl acetate gradient). Purity is confirmed by thin-layer chromatography (TLC) and quantified using HPLC with evaporative light scattering detection (ELSD) .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the positions of hexadecyloxy groups and the propan-2-ol backbone. Mass spectrometry (MS) via electrospray ionization (ESI) or MALDI-TOF provides molecular weight validation. Fourier-transform infrared spectroscopy (FTIR) identifies hydroxyl and ether functional groups (e.g., O-H stretch at ~3400 cm⁻¹, C-O-C at ~1100 cm⁻¹) .
Q. What are the critical steps in scaling up the synthesis of this compound without compromising yield?
- Methodological Answer : Scalability requires optimizing stoichiometry (e.g., 2:1 molar ratio of hexadecyl bromide to glycerol derivative) and using reflux conditions with efficient stirring. Post-reaction, liquid-liquid extraction (e.g., dichloromethane/water) removes unreacted alkyl halides. Recrystallization in ethanol at low temperatures enhances purity, while yield is maximized by recycling unreacted starting materials .
Advanced Research Questions
Q. How does the positioning of hexadecyloxy groups influence the compound’s hydrophobicity and interaction with lipid bilayers?
- Methodological Answer : The 1,3-substitution pattern creates a wedge-shaped molecular geometry, enhancing hydrophobic interactions with lipid membranes. Comparative studies using Langmuir-Blodgett troughs show higher monolayer collapse pressures (45–50 mN/m) vs. 1,2-isomers (35–40 mN/m). Molecular dynamics simulations (e.g., GROMACS) reveal preferential alignment of hexadecyl chains with lipid acyl groups, stabilizing membrane integration .
Q. How to resolve contradictions in reported solubility parameters of this compound across different solvent systems?
- Methodological Answer : Systematic solubility studies in polar (e.g., ethanol, DMSO) and nonpolar solvents (e.g., hexane, chloroform) should be conducted using dynamic light scattering (DLS) to detect aggregates. Hansen solubility parameters (HSPs) can predict miscibility, while differential scanning calorimetry (DSC) identifies phase transitions. Discrepancies often arise from trace impurities or variations in alkyl chain packing, addressed via rigorous purification .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound in lipid metabolism studies?
- Methodological Answer : Use radiolabeled (³H or ¹⁴C) lipid substrates in cell-free assays to monitor enzymatic hydrolysis (e.g., phospholipase A₂ inhibition). In cell cultures (e.g., HepG2 or 3T3-L1), lipid droplet formation can be quantified via fluorescence microscopy (Nile Red staining). Dose-response curves (0.1–100 µM) and LC-MS/MS validate metabolite profiles .
Q. How can computational modeling predict the self-assembly behavior of this compound in aqueous environments?
- Methodological Answer : All-atom molecular dynamics (MD) simulations (software: CHARMM or AMBER) model micelle or vesicle formation. Critical micelle concentration (CMC) is estimated using the Gibbs free energy of transfer. Coarse-grained models (e.g., Martini force field) simulate large-scale aggregation, validated by small-angle X-ray scattering (SAXS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
